molecular formula C₂₅H₂₃D₄ClN₂O₈ B1158313 α-Glucametacin-d4

α-Glucametacin-d4

Cat. No.: B1158313
M. Wt: 522.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Glucametacin-d4 is a deuterated derivative of Glucametacin, a synthetic anti-inflammatory agent. The non-deuterated parent compound, Glucametacin, has the molecular formula C₂₅H₂₇ClN₂O₈ and a molecular weight of 518.947 g/mol . Its structure includes four stereocenters and features a chlorobenzoyl-indole backbone conjugated to a glucose moiety via an acetylated amino linkage . The deuterated form (d4) replaces four hydrogen atoms with deuterium, typically at metabolically stable positions, enhancing its utility in pharmacokinetic and metabolic studies as an internal standard or tracer.

Glucametacin was first patented by Bayer in the 1960s–70s (DE1670952, US3668215) and is classified under the ATC code A02A (anti-inflammatory agents) . It is marketed under brand names like Pro-Diaban and Glucoben and has demonstrated efficacy in reducing inflammation through mechanisms linked to prostaglandin synthesis inhibition .

Properties

Molecular Formula

C₂₅H₂₃D₄ClN₂O₈

Molecular Weight

522.97

Synonyms

2-[[[1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-α-D-Glucopyranose;  α-Glucametacine-d4;  α-Glucamethacin-d4;  α-Indomethacin-d4 Glucosamide; 

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
α-Glucametacin-d4 C₂₅H₂₃D₄ClN₂O₈ ~523.0 (estimated) Metabolic tracer, anti-inflammatory research
Glucametacin C₂₅H₂₇ClN₂O₈ 518.947 Anti-inflammatory therapy
4-Methylumbelliferyl-α-D-glucopyranoside C₁₆H₁₈O₈ 338.31 α-Glucosidase substrate
N-Methyl-D-Glucamine C₇H₁₇NO₅ 195.21 Pharmaceutical excipient

Table 2: Pharmacological Profiles

Compound Primary Target Efficacy Metrics Safety Profile
Glucametacin COX enzymes Reduces inflammation in preclinical models Gastrointestinal risks (typical of NSAIDs)
DPP-4 Inhibitors DPP-4 enzyme HbA1c reduction: ~0.7% Low hypoglycemia risk
4-Methylumbelliferyl-α-D-glucopyranoside α-Glucosidase Fluorescence signal intensity correlates with enzyme activity Non-toxic in assays

Research Findings and Clinical Relevance

  • Glucametacin : Early studies from 1974 highlighted its anti-inflammatory potency, but recent literature emphasizes the need for further purification and efficacy validation of derivatives like this compound .
  • Clinical Gaps : Comparative trials between Glucametacin and newer NSAIDs or α-glucosidase inhibitors are lacking, necessitating targeted research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.